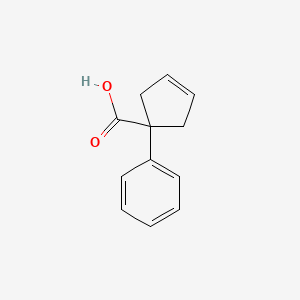
3-((2-((2-Methylallyl)oxy)ethyl)amino)thietane1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-((2-Methylallyl)oxy)ethyl)amino)thietane 1,1-dioxide: is a chemical compound with the following structure:
C9H17NO3S
It belongs to the class of 3-substituted thietane-1,1-dioxides . Thietane-1,1-dioxides are heterocyclic compounds containing a five-membered ring with a sulfur atom and an oxygen atom in adjacent positions. This particular compound features an amino group and an allyl ether functionality.
Preparation Methods
Synthetic Routes: The synthetic routes for 3-((2-((2-Methylallyl)oxy)ethyl)amino)thietane 1,1-dioxide may involve the following steps:
Thietane Ring Formation: Start with a suitable precursor containing the thietane ring. Introduce the amino group and the allyl ether functionality.
Oxidation: Oxidize the thietane ring to form the thietane 1,1-dioxide.
Industrial Production Methods: Industrial production methods may vary, but they typically involve efficient and scalable synthetic routes. Detailed conditions and specific reagents would depend on the manufacturer.
Chemical Reactions Analysis
Reactions:
Oxidation: The thietane ring can undergo oxidation to form the thietane 1,1-dioxide.
Substitution: The amino group can participate in substitution reactions.
Oxidation: Common oxidants include peracids (e.g., m-chloroperbenzoic acid).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major product is 3-((2-((2-Methylallyl)oxy)ethyl)amino)thietane 1,1-dioxide itself.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may be used in studies related to sulfur-containing compounds.
Medicine: Investigating its potential therapeutic properties.
Industry: For designing novel materials or catalysts.
Mechanism of Action
The exact mechanism of action is context-dependent and would require further research. it likely interacts with specific molecular targets or pathways relevant to its functional groups.
Properties
Molecular Formula |
C9H17NO3S |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
N-[2-(2-methylprop-2-enoxy)ethyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H17NO3S/c1-8(2)5-13-4-3-10-9-6-14(11,12)7-9/h9-10H,1,3-7H2,2H3 |
InChI Key |
CKFCQGHEVIWXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COCCNC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13015827.png)




![6,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13015874.png)
![(1R,3R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13015877.png)
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine](/img/structure/B13015882.png)




